molecular formula C11H8INO2 B5472109 3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile

3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile

Cat. No.: B5472109
M. Wt: 313.09 g/mol
InChI Key: MTBOSXIZRNFJRB-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile is an organic compound that features a benzene ring substituted with iodine, methoxy, prop-2-ynoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the iodination of a methoxy-substituted benzene derivative, followed by the introduction of the prop-2-ynoxy group through a nucleophilic substitution reaction. The nitrile group is then introduced via a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-prop-2-ynoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-ynoxy group can participate in covalent bonding with nucleophilic sites on proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methoxybenzonitrile: Lacks the prop-2-ynoxy group, which may result in different reactivity and applications.

    5-Methoxy-4-prop-2-ynoxybenzonitrile: Lacks the iodine atom, affecting its substitution reactions.

    3-Iodo-5-methoxybenzonitrile: Lacks the prop-2-ynoxy group, leading to different chemical properties.

Properties

IUPAC Name

3-iodo-5-methoxy-4-prop-2-ynoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBOSXIZRNFJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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